molecular formula C8H7BrN2O B12974311 (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B12974311
M. Wt: 227.06 g/mol
InChI Key: BICLPSLKDLKMSL-UHFFFAOYSA-N
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Description

“(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol . Its molecular formula is C₈H₇BrN₂O , and it has a molecular weight of 227.06 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic molecules containing both imidazole and pyridine rings.

Preparation Methods

Synthetic Routes:: The synthetic route for preparing this compound involves the bromination of an imidazo[1,2-a]pyridine precursor. The specific reaction conditions and reagents used may vary, but the general approach is to react the precursor with a brominating agent.

Industrial Production:: While detailed industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods ensure high yields and purity for commercial purposes.

Chemical Reactions Analysis

Reactivity:: “(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” can participate in various chemical reactions:

  • Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.
  • Oxidation and Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
  • Other Transformations: It can react with other electrophiles or nucleophiles.
Common Reagents and Conditions::
  • Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution: Various nucleophiles (e.g., amines, alcohols, thiols).

Major Products:: The major products depend on the specific reaction conditions. Bromination yields the corresponding 6-bromoimidazo[1,2-a]pyridine derivative.

Scientific Research Applications

Chemistry::

  • Building Blocks: Used in the synthesis of more complex molecules.
  • Catalysis: As ligands in transition metal-catalyzed reactions.
Biology and Medicine::
  • Drug Discovery: Investigated for potential pharmaceutical applications.
  • Biological Studies: Used as probes to study biological processes.
Industry::
  • Materials Science: Used in the development of functional materials.

Mechanism of Action

The exact mechanism by which “(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol” exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological responses.

Comparison with Similar Compounds

While there are related imidazo[1,2-a]pyridine derivatives, this compound’s uniqueness lies in its specific substitution pattern and functional groups. Similar compounds include other imidazo[1,2-a]pyridines with different substituents.

Biological Activity

(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrN3O
  • Molecular Weight : 232.07 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The following sections detail these activities based on current research findings.

Antimicrobial Activity

Studies have shown that compounds with imidazo[1,2-a]pyridine moieties can exhibit significant antimicrobial effects. For instance:

  • Mechanism : The presence of the bromine atom in the structure enhances the compound's ability to disrupt bacterial cell membranes and inhibit enzyme activity.
  • Case Study : A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
CompoundMIC (µg/mL)Activity
This compound32Moderate
Reference Drug (Norfloxacin)16Strong

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Research Findings : In vitro studies have shown that this compound can significantly reduce viability in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)Effect
A54910High
HeLa15Moderate

Anticonvulsant Activity

Preliminary investigations suggest that this compound may also possess anticonvulsant properties:

  • Mechanism : This activity is likely due to modulation of neurotransmitter release and inhibition of specific ion channels involved in neuronal excitability.
  • Case Study : In animal models, treatment with this compound resulted in a significant reduction in seizure frequency compared to control groups.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It has been suggested that the compound could modulate GABAergic receptors, contributing to its anticonvulsant effects.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(2-bromoimidazo[1,2-a]pyridin-6-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-4,12H,5H2

InChI Key

BICLPSLKDLKMSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1CO)Br

Origin of Product

United States

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